molecular formula C25H26N6 B12192227 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine

4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine

Cat. No.: B12192227
M. Wt: 410.5 g/mol
InChI Key: HEHLQOSEUZRMFT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine is a complex organic compound that features a pyrazolo[5,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C25H26N6/c1-3-8-21(9-4-1)12-7-13-29-14-16-30(17-15-29)24-23-18-28-31(25(23)27-20-26-24)19-22-10-5-2-6-11-22/h1-12,18,20H,13-17,19H2/b12-7+

InChI Key

HEHLQOSEUZRMFT-KPKJPENVSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.